Acetanilide

Catalog No.
S583435
CAS No.
103-84-4
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetanilide

CAS Number

103-84-4

Product Name

Acetanilide

IUPAC Name

N-phenylacetamide

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)

InChI Key

FZERHIULMFGESH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
0.05 M
1 G SOL IN 185 ML WATER, 3.4 ML ALC, 20 ML BOILING WATER, 3 ML METHANOL, 4 ML ACETONE, 0.6 ML BOILING ALCOHOL, IN 3.7 ML CHLOROFORM, 5 ML GLYCEROL, 8 ML DIOXANE, 47 ML BENZENE, 18 ML ETHER; VERY SPARINGLY SOL IN PETROLEUM ETHER; CHLORAL HYDRATE INCREASES SOLUBILITY IN WATER
SOL IN TOLUENE; VERY SOL IN HOT TOLUENE, IN CARBON TETRACHLORIDE
Water solubility= 6.93X10+3 mg/l at 25 °C
Slightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether.
6.39 mg/mL at 25 °C
>20.3 [ug/mL]

Synonyms

acetanilid, acetanilide

Canonical SMILES

CC(=O)NC1=CC=CC=C1

Acetanilide is an odorless, white, crystalline solid with a leaf or flake-like appearance []. First synthesized in 1853, it was introduced as a therapeutic agent in 1886 under the trade name Antifebrin []. Initially used as a fever reducer and pain reliever, it was later found to have dangerous side effects and was largely replaced by safer alternatives like acetaminophen []. However, acetanilide retains significance in scientific research for various purposes [].


Molecular Structure Analysis

Acetanilide's structure consists of an amide functional group (C=O-NH) connected to a phenyl ring (C6H5) at one end and a methyl group (CH3) at the other. This structure gives it several key features:

  • Amide bond: The C=O-NH linkage is a strong polar covalent bond, contributing to the stability of the molecule [].
  • Aromatic ring: The phenyl ring provides stability through resonance and delocalization of electrons [].
  • Hydrogen bonding: The N-H group can participate in hydrogen bonding with other molecules, influencing its solubility and interactions [].

Chemical Reactions Analysis

Synthesis

Acetanilide can be synthesized through various methods, including:

  • Reaction of aniline (C6H5NH2) with acetic acid (CH3COOH):

C6H5NH2 + CH3COOH -> C8H9NO + H2O []

  • Reaction of acetanhydride ((CH3CO)2O) with aniline:

C6H5NH2 + (CH3CO)2O -> C8H9NO + CH3COOH []

Decomposition

Acetanilide decomposes upon strong heating, releasing aniline and acetic acid:

C8H9NO -> C6H5NH2 + CH3COOH []

Other reactions

Acetanilide can undergo various other reactions depending on the reaction conditions. For example, it can be nitrated or halogenated at the phenyl ring [].


Physical And Chemical Properties Analysis

  • Melting point: 114.3 °C []
  • Boiling point: 304 °C []
  • Solubility: Slightly soluble in water (4 g/L at 20 °C), soluble in organic solvents like ethanol and acetone []
  • Density: 1.22 g/cm³ []
  • pKa: Not readily available
  • Stability: Stable under normal conditions. Decomposes upon strong heating [].

Mechanism of Action (not applicable)

Acetanilide's historical use as a fever reducer and pain reliever likely involved inhibiting the enzyme cyclooxygenase (COX), similar to aspirin and acetaminophen []. However, the specific mechanism is not a major focus of current scientific research on acetanilide.

Acetanilide can be toxic if ingested in large amounts. It can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired. Long-term exposure can lead to blood disorders []. Due to these risks, it is not used medicinally anymore.

Historical Significance:

  • Early Pain and Fever Relief: Acetanilide, introduced in 1886, served as an early analgesic and antipyretic (fever-reducing) drug. However, its toxic side effects, particularly methemoglobinemia, led to its replacement by safer alternatives like acetaminophen (a metabolite of acetanilide) Source: Britannica: .
  • Understanding Drug Metabolism: Acetanilide's toxicity spurred research into drug metabolism and the discovery of safer alternatives like acetaminophen, highlighting the importance of understanding drug transformation within the body Source: National Institutes of Health: .

Precursor and Intermediate:

  • Pharmaceutical Synthesis: Acetanilide serves as a precursor for various pharmaceuticals, including the anti-malarial drug Nifuroquine and the anti-tuberculosis drug Ethambutol Source: PubChem: .
  • Chemical Synthesis: Acetanilide facilitates the synthesis of dyes, pigments, and rubber accelerators Source: OECD HPV Chemicals Programme: .

Research on Derivatives:

  • Drug Discovery: Researchers explore the potential of Acetanilide derivatives in various therapeutic applications. Recent studies investigate their anti-bacterial, anti-fungal, anti-cancer, and anti-inflammatory properties Source: National Center for Biotechnology Information: .
  • Material Science: Acetanilide derivatives show promise as components in liquid crystals and organic semiconductors, with potential applications in displays and electronics Source: ScienceDirect.

Physical Description

Acetanilide is a white to gray solid. (NTP, 1992)
Solid

Color/Form

ORTHORHOMBIC PLATES OR SCALES FROM WATER
WHITE SHINING CRYSTALLINE SCALES
White, shining crystalline leaflets or white crystalline powder.
Colorless, glossy, crystalline material.

XLogP3

1.2

Boiling Point

579 °F at 760 mm Hg (NTP, 1992)
304.0 °C
304 °C @ 760 MM HG

Flash Point

345 °F (NTP, 1992)
337 °F; 169 °C (OPEN CUP)

Vapor Density

4.65 (NTP, 1992) (Relative to Air)
4.65

Density

1.219 at 59 °F (NTP, 1992)
1.2190 @ 15 °C

LogP

1.16 (LogP)
Log Kow= 1.16
1.16

Odor

ODORLESS

Melting Point

237.7 °F (NTP, 1992)
114.3 °C

UNII

SP86R356CC

GHS Hazard Statements

Aggregated GHS information provided by 1684 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 1684 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1682 of 1684 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

IT IS PARTICULARLY EFFECTIVE AS AN ANALGESIC IN PAIN OF THE NEURALGIC TYPE...
MEDICATION (VET): ANALGESIC, ANTIPYRETIC AGENT

Vapor Pressure

1 mm Hg at 237 °F (NTP, 1992)
2.00e-04 mmHg
1.22X10-3 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

103-84-4
15826-91-2
55576-55-1

Wikipedia

Acetanilide

Drug Warnings

.../ACETANILID IS/ ESPECIALLY DANGEROUS IN ANEMIA, AFTER HEMORRHAGE AND DURING MENSTRUATION.
...ITS USE AS AN ANALGESIC /IS CONDEMNED/ BECAUSE SAFER & EQUALLY EFFECTIVE DRUGS ARE AVAILABLE.
...NECROSIS OF RENAL PAPILLAE & TERMINAL TUBULES HAS BEEN ASSOCIATED WITH EXCESSIVE DOSES OF DRUG MIXTURES CONTAINING ACETOPHENETIDIN WITH...ACETANILID...
...ACETANILID.../PRODUCES/ HEMOLYTIC ANEMIA IN INDIVIDUALS WITH GENETIC DEFICIENCY OF ERYTHROCYTIC GLUCOSE-6-PHOSPHATE DEHYDROGENASE. DARK SKINNED RACES HAVE HIGHER INCIDENCE THAN LIGHT SKINNED BUT DISEASE HAS NOT BEEN NOTED IN NORTH AMERICAN INDIANS OR ESKIMOS.
For more Drug Warnings (Complete) data for ACETANILIDE (6 total), please visit the HSDB record page.

Biological Half Life

T/2 OF ACETANILID MEASURED IN POPULATIONS OF YOUNG (AGED 20-35 YR) & ELDERLY (AGED OVER 65 YR) PEOPLE (TOTAL= 93). T/2 WERE SIGNIFICANTLY LONGER IN THE ELDERLY.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Cosmetics -> Stabilizing

Methods of Manufacturing

USUALLY PREPARED FROM ANILINE & ACETIC ACIDS: AI VOGEL, PRACTICAL ORGANIC CHEMISTRY, (LONDON, 3RD ED 1959), PAGE 577. FROM ANILINE & ACETYL CHLORIDE: GATTERMANN-WIELAND, PRAXIS DES ORGANISCHEN CHEMIKERS, (BERLIN, 40TH ED, 1961) PAGE 114.
FROM ANILINE, ACETONE & KETENE: HURD, ORG SYN, COLL VOL I, (NEW YORK, 2ND ED, 1941) PAGE 332.
Heating aniline with acetic anhydride.

General Manufacturing Information

Acetamide, N-phenyl-: ACTIVE
INCOMPATIBILITIES: ...FERRIC SALTS (RED COLOR OR PRECIPITATE).
INCOMPATIBILITIES: ETHYL NITRATE, AMYL NITRITE, ACID SOLN OF NITRILES, ALKALIES (ANILINE LIBERATED), ALKALI BROMIDE & IODIDES IN AQ SOLN (INSOL COMPD FORMED); CHLORAL HYDRATE, PHENOL, RESORCINOL, THYMOL (THESE PRODUCE LIQ OR SOFT MASS ON TRITURATION)...
ACETANILID IS PARENT MEMBER OF /SO-CALLED COAL TAR ANALGESICS, PHENACETIN & ITS...METABOLITE ACETAMINOPHEN/... IT WAS INTRODUCED INTO MEDICINE IN 1886 UNDER NAME OF ANTIFEBRIN.../AFTER DISCOVERY OF/ ITS ANTIPYRETIC ACTION. ... PROVED TO BE EXCESSIVELY TOXIC, &...REPORTS OF POISONING...PROMPTED SEARCH FOR LESS TOXIC COMPD.

Analytic Laboratory Methods

EXAMPLES ARE GIVEN OF SEPARATION OF COMBINATIONS OF ANALGESICS BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.
METHOD OF DETERMINATION OF ACETANILIDE IN MIXED PHARMACEUTICAL PREPN.
AOAC Method Numbers 916.02 - 916.07. Acetanilid....in Drugs.
Microchemical Tests. AOAC Method Number 962.21. Barbituates in Drugs.

Clinical Laboratory Methods

ACETANILIDE DETERMINED IN BLOOD BY GC; LOWER LIMIT OF DETECTION WAS 60 NG IN 100 MU L.
A GS-MS METHOD FOR ANALYSIS OF ACETANILIDE IN PLASMA OR URINE USING D-LABELED ANALOGS IS DESCRIBED.

Interactions

THIRTY-MOLAR EXCESS OF ACETANILIDE REDUCED CARCINOGENICITY OF N-2-FLUORENYLACETAMIDE ON LIVER & SEVERAL OTHER TARGET ORGANS IN SEVERAL SPECIES.
/ACETANILID/ WILL...POTENTIATE ANALGESIC EFFECTS OF OPIATES.
ENHANCING EFFECT OF METAPYRONE UPON THE P-HYDROXYLATION OF ACETANILIDE HAS BEEN CONFIRMED.
ACUTE EFFECT OF ORAL ADMIN OF BENZENE ON LIVER MICROSOMAL DRUG ENZYMES AND LIPID PEROXIDATION WAS INVESTIGATED IN RATS. INCR IN HYDROXYLATION OF ACETANILIDE WAS OBSERVED.
For more Interactions (Complete) data for ACETANILIDE (11 total), please visit the HSDB record page.

Stability Shelf Life

REARRANGES UNDER INFLUENCE OF UV LIGHT; ACETYL GROUP FORMS NEW BOND ON RING IN ORTHO OR PARA POSITION
APPRECIABLY VOLATILE @ 95 °C
STABLE IN AIR

Dates

Modify: 2023-09-12

Pollutants in Organic Chemistry and Medicinal Chemistry Education Laboratory. Experimental and Machine Learning Studies

Iker Montes-Bageneta, Urtzi Akesolo, Sara López, Maria Merino, Eneritz Anakabe, Sonia Arrasate
PMID: 32066360   DOI: 10.2174/1568026620666200211110043

Abstract

Computational modelling may help us to detect the more important factors governing this process in order to optimize it.
The generation of hazardous organic waste in teaching and research laboratories poses a big problem that universities have to manage.
In this work, we report on the experimental measurement of waste generation on the chemical education laboratories within our department. We measured the waste generated in the teaching laboratories of the Organic Chemistry Department II (UPV/EHU), in the second semester of the 2017/2018 academic year. Likewise, to know the anthropogenic and social factors related to the generation of waste, a questionnaire has been utilized. We focused on all students of Experimentation in Organic Chemistry (EOC) and Organic Chemistry II (OC2) subjects. It helped us to know their prior knowledge about waste, awareness of the problem of separate organic waste and the correct use of the containers. These results, together with the volumetric data, have been analyzed with statistical analysis software. We obtained two Perturbation-Theory Machine Learning (PTML) models including chemical, operational, and academic factors. The dataset analyzed included 6050 cases of laboratory practices vs. practices of reference.
These models predict the values of acetone waste with R2 = 0.88 and non-halogenated waste with R2 = 0.91.
This work opens a new gate to the implementation of more sustainable techniques and a circular economy with the aim of improving the quality of university education processes.


Pharmacophore-fusing design of pyrimidine sulfonylacetanilides as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase

Yali Sang, Christophe Pannecouque, Erik De Clercq, Chunlin Zhuang, Fener Chen
PMID: 32006797   DOI: 10.1016/j.bioorg.2020.103595

Abstract

Twenty-seven derivatives (40-66) were generated by pharmacophore fusing of sulfonylacetanilide-diarylpyrimidine (1) with rilpivirine or biphenyl-diarylpyrimidines. They displayed up to single-digit nanomolar activity against wild-type (WT) virus and various drug-resistant mutant strains in HIV-1-infected MT-4 cells, thereby targeting the reverse transcriptase (RT) enzyme. Compound 51 displayed exceptionally potent activity against WT virus (EC
= 6 nM) and several mutant strains (L100I, EC
= 8 nM, K103N, EC
= 6 nM, Y181C, EC
= 26 nM, Y188L, EC
= 122 nM, E138K, EC
= 26 nM). The structure-activity relationships of the newly obtained pyrimidine sulfonylacetanilides were also elucidated. Molecular docking analysis explained the activity and provided a structural insight for follow-up research.


Purity determination of a new antifungal drug candidate using quantitative

Pedro Henrique Cavalcanti Franco, Saulo Fehelberg Pinto Braga, Renata Barbosa de Oliveira, Isabela Costa César
PMID: 31441102   DOI: 10.1002/mrc.4936

Abstract

Quantitative nuclear magnetic resonance (qNMR) is an analytical technique that offers numerous advantages in pharmaceutical applications including minimum sample preparation and rapid data collection times with no need for response factor corrections, being a powerful tool for assaying drug content in both drug discovery and early drug development. In the present work, we have applied qNMR, using both the internal standard and the electronic reference to access in vivo concentrations 2 calibration methods, to assess the purity of RI76, a novel antifungal drug candidate. NMR acquisition and processing parameters were optimized in order to obtain spectra with intense, well-resolved signals of completely relaxed nuclei. The analytical method was validated following current guidelines, demonstrating selectivity, linearity, accuracy, precision, and robustness. The calibration approaches were statistically compared, and no significant difference was observed when comparing the obtained results and their dispersion in terms of relative standard deviation. The proposed qNMR method may, therefore, be used for both qualitative and quantitative assessments of RI76 in early drug development and for characterization of this compound.


Extraction and separation of acetanilide herbicides in beans based on metal-organic framework MIL-101 (Zn) as sorbent

Chenxi Zhang, Liyuan Zhang, Runzhong Yu
PMID: 31479387   DOI: 10.1080/19440049.2019.1657966

Abstract

An extraction method based on metal-organic framework has been developed and applied to acetanilide herbicides, including metazachlor, propanil, pretilachlor, and butachlor, in black beans, red beans, and kidney beans. The acetanilide herbicides are extracted with a mixture of ethyl acetate and n-hexane. The extract solution is absorbed and purified with metal-organic framework MIL-101 (Zn). The separation and determination of four acetanilide herbicides were implemented by high-performance liquid chromatography. The experimental parameters were evaluated by a univariate method and orthogonal experiments. The presented method can obtain effective extraction and purification. The detection limits for metazachlor, propanil, pretilachlor, and butachlor were 0.58, 0.90, 1.78 and 1.18 µg/kg, respectively. The average recoveries of the acetanilide herbicides at spiked concentrations of 10, 50, and 100 µg/kg ranged from 86.9% to 119.0%, and relative standard deviations were equal to or lower than 2.80%.


Isolation, characterization, and structural elucidation of 4-methoxyacetanilide from marine actinobacteria Streptomyces sp. SCA29 and evaluation of its enzyme inhibitory, antibacterial, and cytotoxic potential

Saket Siddharth, Ravishankar Rai Vittal
PMID: 30820617   DOI: 10.1007/s00203-019-01634-y

Abstract

Marine actinobacteria are less explored than their terrestrial counterparts as potential source of natural products. The present study was aimed to elucidate the bioactive potential of metabolites produced by marine-derived actinobacterial strain Streptomyces sp.SCA29 isolated from Havelock Island, Andaman and Nicobar Islands, India. The potential isolate SCA29 was identified as Streptomyces sp. by phenotypic, genotypic (16S-rRNA) and phylogenetic analyses. The crude bioactive compound was extracted using organic solvents. The compounds were subjected to separation and purification by column chromatography which yielded six fractions. Each fraction was assayed for inhibition of α-glucosidase and α-amylase enzymes, antagonistic activity against bacterial pathogens, and cytotoxic activity against various cell lines. The fraction F3c was considered to be highly active owing to its significant inhibition potential against α-glucosidase and α-amylase enzymes with IC
values as 44.26 and 53.19 µg/mL, respectively. The active fraction showed antibacterial activity against test bacterial pathogens with the MIC value ranged from 3.90 to 31.25 µg/mL. The compound also exhibited concentration-dependent cytotoxicity on various cell lines without significant effect against human normal cells. The bioassay-guided fractionation of extract led to the identification of 4-methoxyacetanilide, an acetamide derivative. The structure of the bioactive compound was confirmed by HR-MS, NMR (1H and 13C) and FT-IR spectra, and by comparison with literature data.


A rapid method to detect and estimate the activity of the enzyme, alcohol oxidase by the use of two chemical complexes - acetylacetone (3,5-diacetyl-1,4-dihydrolutidine) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine)

Balaji Venkatesagowda, Robert F H Dekker
PMID: 30716345   DOI: 10.1016/j.mimet.2019.01.021

Abstract

A rapid and sensitive method has been devised in order to detect and estimate the synthesis of the enzyme alcohol oxidase (AOX) by fungi, by way of the use of two chemical complexes, namely, acetylacetone (3,5-diacetyl-1,4-dihydrolutidine) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine). This method involves the use of the AOX enzyme that could specifically oxidize methanol, giving rise to equimolar equivalents each of formaldehyde (HCHO) and hydrogen peroxide (H
O
) as the end products. Further, the formaldehyde, thus produced was allowed to interact with the neutral solutions of acetylacetone and the ammonium salt, gradually developing a yellow color, owing to the synthesis and release of 3,5-diacetyl-1,4-dihydrolutidine (yellow product; λ = 420 nm; λ
= 390/470 nm) and the product, so generated was quantified spectrophotometrically by measureing its absorbance at 412 nm. In another set up, the amount of formaldehyde produced as a sequel to the oxidation of methanol by the AOX enzyme was determined by allowing it to react with the acetylacetanilide reagent, after which the volume of the fluorescent product - 3,5-di-N-phenylacetyl-1,4-dihydrolutidine (colorless product; λ
= 390/470 nm) that was generated was estimated by measuring its emission at 460 nm (excitation wavelength at 360 nm) in a spectrophotometer. Of the various substrates tested, a commercial source of the AOX enzyme appreciably oxidizes methanol, thereby generating formaldehyde, and further reacts with acetylacetone, to give rise to a bright yellow complex, displaying a maximum activity of 1402 U/mL. Determination of the AOX activity by the use of acetylacetone and acetylacetanilide could serve as a viable alternative to the conventional alcohol oxidase-peroxidase-2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid (AOX-POD-ABTS) based method. In view of this, this method appears to be invaluable for application at the various food, pharmaceutical, fuel, biosensor, biorefinery, biopolymer, biomaterial, platform chemical, and biodiesel industries.


History of NSAID Use in the Treatment of Headaches Pre and Post-industrial Revolution in the United States: the Rise and Fall of Antipyrine, Salicylic Acid, and Acetanilide

Sidrah Mahmud, Noah Rosen
PMID: 30673879   DOI: 10.1007/s11916-019-0744-6

Abstract

Non-steroid anti-inflammatory drugs (NSAIDs) constitute a vital class of medications in today's headache regimen. However, up until the nineteenth century, they were largely unknown to most of the medical community. The purpose of this review is to explore the evolution of NSAIDs in the treatment of headaches spurred on by the Industrial Revolution in the USA.
The currently available data on the impact of NSAIDs reflects their significant contribution to headache treatment. The emergence of mass production spurred on by the Industrial Revolution, lead to widespread use of antipyrine, salicylic acid, and acetanilide. However, along with it came the growing awareness of consumer safety, leading to their ultimate downfall, and the subsequent birth of the Food and Drug Act.


[2+2+2] Annulation of

Jyunichi Terasawa, Yu Shibata, Miho Fukui, Ken Tanaka
PMID: 30558193   DOI: 10.3390/molecules23123325

Abstract

It has been established that an electron-deficient cationic Cp
-rhodium(III) complex catalyzes the non-oxidative [2+2+2] annulation of
-(1-naphthyl)acetamide with two alkynoates via cleavage of the adjacent C⁻H and C⁻N bonds to give densely substituted phenanthrenes under mild conditions (at 40 °C under air). In this reaction, a dearomatized spiro compound was isolated, which may support the formation of a cationic spiro rhodacycle intermediate in the catalytic cycle. The use of
-(1-naphthyl)acetamide in place of acetanilide switched the reaction pathway from the oxidative [2+2+2] annulation-lactamization via C⁻H/C⁻H cleavage to the non-oxidative [2+2+2] annulation via C⁻H/C⁻N cleavage. This chemoselectivity switch may arise from stabilization of the carbocation in the above cationic spiro rhodacycle by the neighboring phenyl and acetylamino groups, resulting in the nucleophilic C⁻C bond formation followed by β-nitrogen elimination.


Cosolvent Analysis Toolkit (CAT): a robust hotspot identification platform for cosolvent simulations of proteins to expand the druggable proteome

Francesc Sabanés Zariquiey, João V de Souza, Agnieszka K Bronowska
PMID: 31836830   DOI: 10.1038/s41598-019-55394-2

Abstract

Cosolvent Molecular Dynamics (MD) simulations are increasingly popular techniques developed for prediction and characterization of allosteric and cryptic binding sites, which can be rendered "druggable" by small molecule ligands. Despite their conceptual simplicity and effectiveness, the analysis of cosolvent MD trajectories relies on pocket volume data, which requires a high level of manual investigation and may introduce a bias. In this work, we present CAT (Cosolvent Analysis Toolkit): an open-source, freely accessible analytical tool, suitable for automated analysis of cosolvent MD trajectories. CAT is compatible with commonly used molecular graphics software packages such as UCSF Chimera and VMD. Using a novel hybrid empirical force field scoring function, CAT accurately ranks the dynamic interactions between the macromolecular target and cosolvent molecules. To benchmark, CAT was used for three validated protein targets with allosteric and orthosteric binding sites, using five chemically distinct cosolvent molecules. For all systems, CAT has accurately identified all known sites. CAT can thus assist in computational studies aiming at identification of protein "hotspots" in a wide range of systems. As an easy-to-use computational tool, we expect that CAT will contribute to an increase in the size of the potentially 'druggable' human proteome.


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